

2-Cyano-N-(3,4-dichlorophenyl)acetamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Cyano-N-(3,4-dichlorophenyl)acetamide
Cat. No.:	B105455

[Get Quote](#)

An In-depth Technical Guide to **2-Cyano-N-(3,4-dichlorophenyl)acetamide** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist Foreword

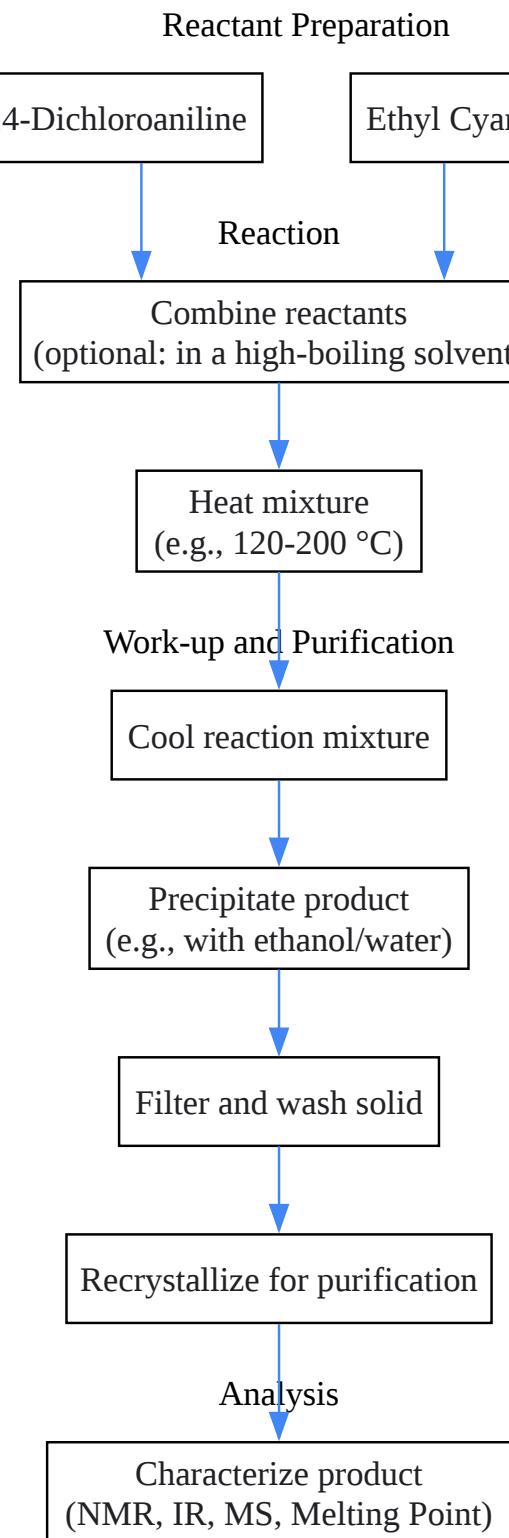
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds as building blocks for targeted therapeutics is of paramount importance. Among these, **2-Cyano-N-(3,4-dichlorophenyl)acetamide** has emerged as a compound of significant interest. Its unique structural features, combining a reactive cyano group with a dichlorinated phenyl ring, make it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds and potential bioactive molecules. This guide aims to provide an in-depth technical overview of **2-Cyano-N-(3,4-dichlorophenyl)acetamide**, consolidating its chemical properties, synthesis, reactivity, and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its application in the laboratory and beyond.

Core Chemical and Physical Properties

2-Cyano-N-(3,4-dichlorophenyl)acetamide, with the CAS Number 15386-80-8, is an organic compound that presents as a solid at room temperature.^[1] Its molecular structure is

characterized by a central acetamide linkage, with a cyano group at the alpha-carbon and a 3,4-dichlorophenyl substituent on the amide nitrogen.[2] This arrangement of functional groups dictates its chemical behavior and potential for further synthetic modifications.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ Cl ₂ N ₂ O	[1][2]
Molecular Weight	229.06 g/mol	[1][3]
CAS Number	15386-80-8	[3][4]
Appearance	Solid	[1]
Melting Point	164 - 166 °C	[3][5]
Purity	≥95% (typical)	[3]
LogP (calculated)	2.72	[2]


The presence of the dichlorophenyl moiety and the cyano group significantly influences the compound's physicochemical properties. The electron-withdrawing nature of the chlorine atoms and the cyano group enhances the molecule's reactivity in certain reactions.[1][2] The calculated LogP of 2.72 suggests moderate lipophilicity, which can be a desirable trait for bioavailability in drug candidates.[2]

Synthesis and Mechanistic Insights

The synthesis of **2-Cyano-N-(3,4-dichlorophenyl)acetamide** is typically achieved through the acylation of 3,4-dichloroaniline with a suitable cyanoacetic acid derivative. A common and efficient laboratory-scale synthesis involves the reaction of 3,4-dichloroaniline with ethyl cyanoacetate.

Synthetic Workflow: Acylation of 3,4-Dichloroaniline

The following diagram outlines a typical workflow for the synthesis of **2-Cyano-N-(3,4-dichlorophenyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Cyano-N-(3,4-dichlorophenyl)acetamide**.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.[\[6\]](#)[\[7\]](#)

Materials:

- 3,4-Dichloroaniline
- Ethyl cyanoacetate
- High-boiling point solvent (e.g., xylene or none)
- Ethanol
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirring
- Buchner funnel and filter paper
- Crystallizing dish

Procedure:

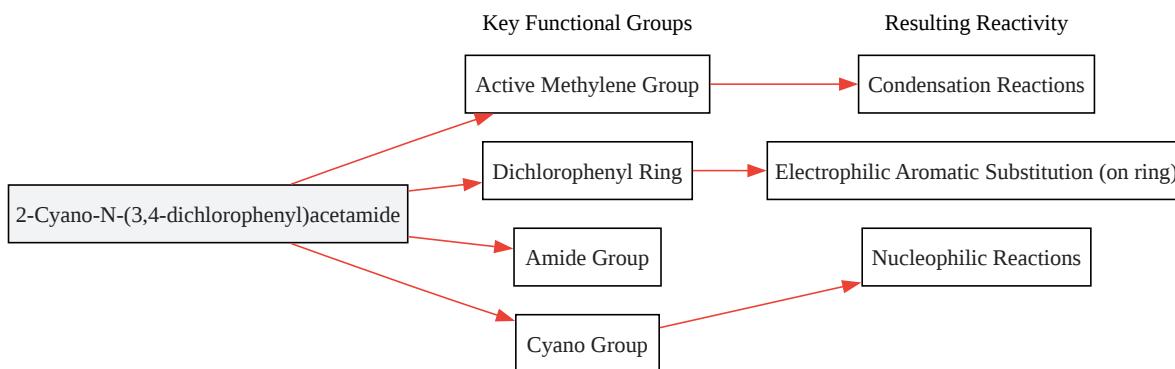
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloroaniline (1 molar equivalent) and ethyl cyanoacetate (1 to 1.2 molar equivalents). While a solvent is not always necessary, a high-boiling solvent like xylene can be used to ensure a homogeneous reaction mixture.
- Reaction: Heat the mixture to a temperature between 120-200°C and maintain it for 2-8 hours.[\[8\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out.
- Precipitation: Add ethanol to the cooled mixture and stir. The product should precipitate out of the solution. If precipitation is slow, the addition of a small amount of water can be beneficial.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
- Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
- Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, and by measuring its melting point.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, leading to the formation of the stable amide bond. The elevated temperature is necessary to drive the reaction to completion, especially in the absence of a catalyst.

Chemical Reactivity and Synthetic Utility


The chemical reactivity of **2-Cyano-N-(3,4-dichlorophenyl)acetamide** is largely dictated by its cyano and amide functionalities.^[2]

- Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.^[2]

- Condensation Reactions: The active methylene group adjacent to the cyano and carbonyl groups is acidic and can undergo condensation reactions with aldehydes and ketones, which is a key step in the synthesis of various heterocyclic compounds.[2]

The versatility of this compound as a synthetic intermediate is a significant aspect of its utility. The presence of multiple reactive sites allows for its use in the construction of more complex molecular architectures, a desirable feature in combinatorial chemistry and drug discovery programs.

Logical Relationship of Functional Groups and Reactivity

[Click to download full resolution via product page](#)

Caption: Functional groups and their corresponding reactivity.

Potential Applications in Drug Discovery and Development

2-Cyano-N-(3,4-dichlorophenyl)acetamide serves as a valuable precursor in the synthesis of molecules with potential therapeutic applications, particularly in oncology.[2]

Targeting the Aryl Hydrocarbon Receptor (AhR)

Recent research has highlighted the role of the Aryl Hydrocarbon Receptor (AhR), a transcription factor, as a potential therapeutic target in certain cancers, including aggressive forms of breast cancer.^[2] **2-Cyano-N-(3,4-dichlorophenyl)acetamide** is a key intermediate in the development of 2-phenylacrylonitriles, a class of compounds that have been investigated as AhR ligands.^[2] Some of these derivatives have shown selective cytotoxicity against cancer cell lines like MCF-7, while having minimal effect on non-cancerous cells.^[2]

The study of such acrylonitrile-based AhR ligands has also provided important insights into the interpretation of cell-based assays, as some analogs were found to interfere with commonly used tetrazolium-based assays (e.g., MTT), which could lead to misleading cytotoxicity results.^[2] This underscores the importance of careful experimental design and data interpretation when screening compounds derived from this scaffold.

Broader Biological Activities

The cyanoacetamide scaffold, in general, is present in a variety of biologically active molecules. Derivatives have been investigated for their insecticidal and other biological activities.^{[9][10]} While the specific biological profile of **2-Cyano-N-(3,4-dichlorophenyl)acetamide** itself is not extensively detailed in the provided search results, its role as a versatile intermediate suggests that a wide range of derivatives with diverse biological activities can be synthesized from it. For instance, it has been shown to be an inhibitor of papain-like protease, which could have implications for antiviral drug development.^[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling **2-Cyano-N-(3,4-dichlorophenyl)acetamide**.

- **Hazards:** It is classified as an irritant.^[5] Safety data sheets for similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.^{[11][12][13][14]}
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.^{[11][12][15]} Work in a well-ventilated area or use a fume hood.^{[11][12][15]}

- Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][15]
- In case of exposure:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.[11]
 - Skin: Wash off immediately with soap and plenty of water.[11]
 - Inhalation: Move to fresh air.[11]
 - Ingestion: Rinse mouth and seek medical attention.[11]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Conclusion

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an attractive starting point for the creation of diverse molecular libraries. The demonstrated utility of its derivatives as modulators of the Aryl Hydrocarbon Receptor highlights its relevance in contemporary oncology research. This guide provides a foundational understanding of this compound, intended to empower researchers to harness its potential in their scientific endeavors. As with any research chemical, a thorough understanding of its properties and safe handling practices is essential for its effective and responsible use.

References

- **2-Cyano-N-(3,4-dichlorophenyl)acetamide** - Benchchem. (n.d.).
- **2-cyano-N-(3,4-dichlorophenyl)acetamide** - Sigma-Aldrich. (n.d.).
- **2-Cyano-N-(3,4-dichlorophenyl)acetamide** - SIELC Technologies. (2018, May 16).
- **2-cyano-N-(3,4-dichlorophenyl)acetamide** - Sigma-Aldrich. (n.d.).
- CAS 15386-80-8: **2-Cyano-N-(3,4-dichlorophenyl)acetamide** - CymitQuimica. (n.d.).
- **2-CYANO-N-(3,4-DICHLOROPHENYL)ACETAMIDE | 15386-80-8** - ChemicalBook. (n.d.).
- **SAFETY DATA SHEET** - Fisher Scientific. (n.d.).
- AK Scientific, Inc. Safety Data Sheet (United States). (n.d.).

- 2-Cyano-N-(3,5-dichlorophenyl)acetamide - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - MilliporeSigma. (2024, September 6).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (n.d.). ASJP.
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (2020, December 30). Algerian Journal of Biosciences.
- Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2025, August 2). ResearchGate.
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.). Google Patents.
- cyanoacetamide - Organic Syntheses Procedure. (n.d.).
- Synthesis, and synthetic applications of cyanoacetamides. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 15386-80-8: 2-Cyano-N-(3,4-dichlorophenyl)acetamide [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-cyano-N-(3,4-dichlorophenyl)acetamide | 15386-80-8 [sigmaaldrich.com]
- 4. 2-Cyano-N-(3,4-dichlorophenyl)acetamide | SIELC Technologies [sielc.com]
- 5. 2-CYANO-N-(3,4-DICHLOROPHENYL)ACETAMIDE | 15386-80-8 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 9. journal.univ-eloued.dz [journal.univ-eloued.dz]
- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. tcichemicals.com [tcichemicals.com]
- 15. aksci.com [aksci.com]
- To cite this document: BenchChem. [2-Cyano-N-(3,4-dichlorophenyl)acetamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105455#2-cyano-n-3-4-dichlorophenyl-acetamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com